(Pt(DACH)(MePhSO)Cl)

Descripción general

Descripción

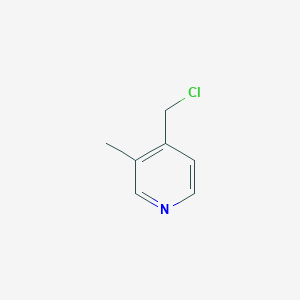

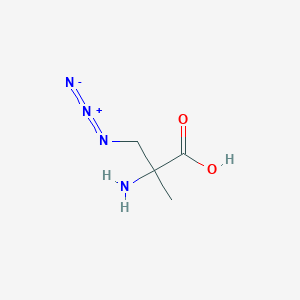

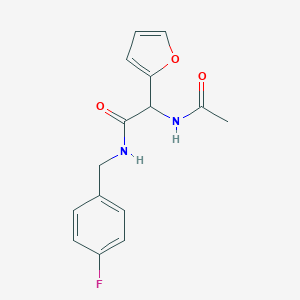

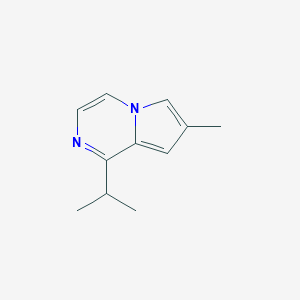

(Pt(DACH)(MePhSO)Cl) is a platinum complex that has been studied intensively due to its potential efficacy against cisplatin-resistant tumors and its reduced nephrotoxicity and myelotoxicity compared to cisplatin and carboplatin . The DACH carrier ligand can be H-3-labeled, allowing for detailed studies of the biotransformations of DACH-Pt compounds .

Synthesis Analysis

Two platinum analogs with suitable physical properties and antineoplastic activities comparable or greater than cis-DDP were synthesized: [cis-Pt A2 (Am) Cl] NO3 and [Pt (dach) (RR'SO) Cl] NO3 (A: ammonia, Am: pyridine, dach: transdiaminocyclohexane, RR’SO: methylphenylsulphoxide) .

Molecular Structure Analysis

The electronic structures and multiple drug properties of these three complexes were studied at the LSDA/SDD level using the density functional theory (DFT) method . By comparing the gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electron affinity, atomic charge population, and natural bond orbital (NBO), it was found that the order of reducibility is Pt(bipy)Cl4 > Pt(en)Cl4 > Pt(dach)Cl4 .

Chemical Reactions Analysis

The interactions of these platinum compounds with fumarase were studied. The inhibition of fumarase activity by the platinum compounds was followed kinetically by a spectrophotometric method .

Physical And Chemical Properties Analysis

The physical and chemical properties of Pt(IV) complexes are significantly different from those of Pt(II) complexes . Compared with the planar Pt(II) complex, the central Pt ion of the Pt(IV) complex has hexacoordinate structures with two axial orbits, which can form a stable octahedral coordination configuration .

Aplicaciones Científicas De Investigación

Antitumor Activity : Studies have demonstrated the antitumor efficacy of platinum complexes with substituted sulfoxides, including Pt(DACH)(MePhSO)Cl, particularly against leukemia (Farrell, Kiley, Schmidt, & Hacker, 1990)(Farrell et al., 1990).

Biological and Chemical Properties : Research on the chemistry and biology of platinum complexes with the DACH ligand has provided insights into their potential efficacy against cisplatin-resistant tumors and their reduced nephrotoxicity and myelotoxicity (Chaney, 1995)(Chaney, 1995).

DNA Interaction Studies : Investigations have focused on how these compounds interact with DNA. For example, Pt(DACH)Cl4 showed an unanticipated reduction to a square planar Pt(II) species when reacted with guanosine, revealing important aspects of its reactivity (Choi, Terzis, Stevens, Bau, Haugwitz, Narayanan, & Wolpert-DeFilippes, 1988)(Choi et al., 1988).

Synthesis and Structural Analysis : Synthesis and structural analysis of such complexes have been vital in understanding their potential as antitumor agents. Research has explored various aspects of synthesis, reactivity, and binding properties, contributing to the development of novel cancer treatments (Bierbach, Roberts, & Farrell, 1998)(Bierbach et al., 1998).

Nucleotide Binding and Reactivity : Studies have shown that Pt(IV) complexes exhibit reactivity towards nucleotides like 5'-guanosine monophosphate (5'-GMP), which is critical for understanding their anticancer activity (Choi, Mahalingaiah, Delaney, Neale, & Masood, 1999)(Choi et al., 1999).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

cyclohexane-1,2-diamine;methylsulfinylbenzene;platinum(2+);chloride;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS.C6H14N2.ClH.NO3.Pt/c1-9(8)7-5-3-2-4-6-7;7-5-3-1-2-4-6(5)8;;2-1(3)4;/h2-6H,1H3;5-6H,1-4,7-8H2;1H;;/q;;;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCNSEPDKABHNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O4PtS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Pt(DACH)(MePhSO)Cl) | |

CAS RN |

124578-26-3 | |

| Record name | Chloro(1,2-cyclohexanediamine-N,N')((methylsulfinyl)benzene-S)platinum(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124578263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.